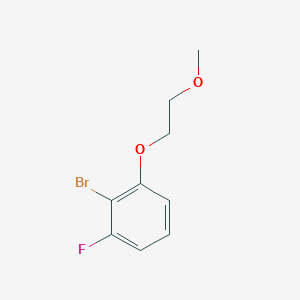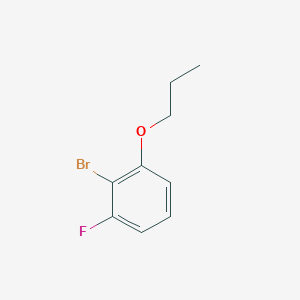
4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoropropoxy group, which can impart unique chemical properties, making it valuable in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable trifluoropropoxy-substituted phenyl compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The trifluoropropoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoropropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced trifluoropropoxy derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of biologically active molecules.
Medicine: Research into new pharmaceuticals and drug delivery systems.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, making it useful in the formation of covalent bonds in organic synthesis. The trifluoropropoxy group can influence the compound’s reactivity and stability, potentially affecting its interactions with molecular targets.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoropropoxy group, making it less reactive in certain conditions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Contains a methoxy group instead of a trifluoropropoxy group, which can alter its chemical properties.
Uniqueness
The presence of the trifluoropropoxy group in 4,4,5,5-Tetramethyl-2-(4-(3,3,3-trifluoropropoxy)phenyl)-1,3,2-dioxaborolane imparts unique chemical properties, such as increased reactivity and stability, making it valuable in specific synthetic applications.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(3,3,3-trifluoropropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BF3O3/c1-13(2)14(3,4)22-16(21-13)11-5-7-12(8-6-11)20-10-9-15(17,18)19/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVOXZKQPBPILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
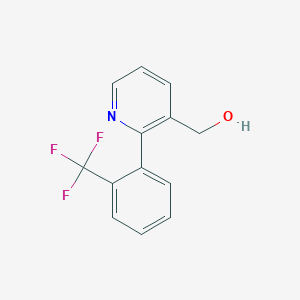
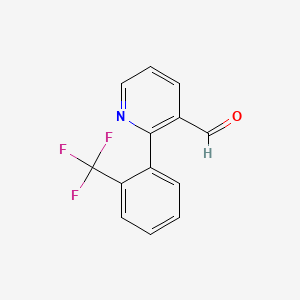
![6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169178.png)
![6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8169185.png)
![6-Bromo-3-(2,2-difluoroethyl)-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169197.png)
![6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8169205.png)
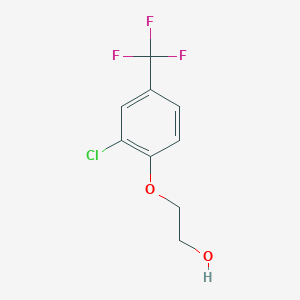
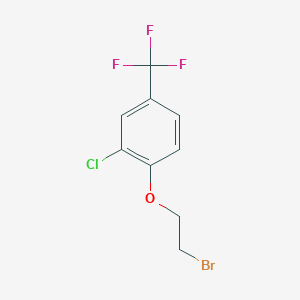
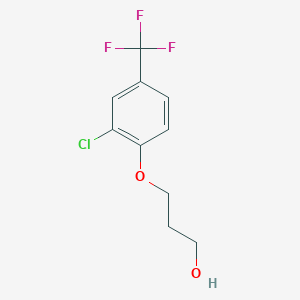
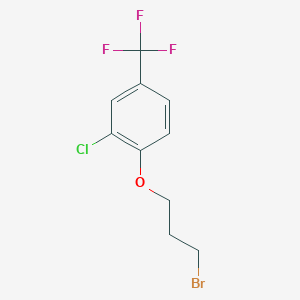
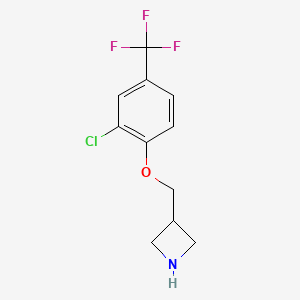
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine](/img/structure/B8169232.png)
